molecular formula C25H20BO2P B14274366 Phosphine, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- CAS No. 141521-49-5

Phosphine, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)-

Cat. No.: B14274366
CAS No.: 141521-49-5
M. Wt: 394.2 g/mol
InChI Key: IXGRUGXBCCCDSK-UHFFFAOYSA-N
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Description

Phosphine, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphine group bonded to a benzodioxaborin ring, making it a versatile reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- typically involves the reaction of diphenylphosphine with a suitable boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Phosphine, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound typically yields phosphine oxides, while reduction can produce different phosphine derivatives with varying degrees of substitution.

Scientific Research Applications

Phosphine, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and hydrogenation.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and delivery systems.

    Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of Phosphine, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the compound acts as a ligand, enhancing the reactivity and selectivity of the metal catalyst.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: A simpler phosphine compound with similar reactivity but lacking the benzodioxaborin ring.

    Triphenylphosphine: Another widely used phosphine ligand with three phenyl groups, offering different steric and electronic properties.

    Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A related compound with a different substituent pattern, used in photoinitiators and other applications.

Uniqueness

Phosphine, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- is unique due to the presence of the benzodioxaborin ring, which imparts distinct chemical properties and reactivity. This structural feature allows for enhanced coordination with metal centers and improved performance in catalytic applications compared to simpler phosphine compounds.

Properties

CAS No.

141521-49-5

Molecular Formula

C25H20BO2P

Molecular Weight

394.2 g/mol

IUPAC Name

diphenyl-(2-phenyl-4H-1,3,2-benzodioxaborinin-4-yl)phosphane

InChI

InChI=1S/C25H20BO2P/c1-4-12-20(13-5-1)26-27-24-19-11-10-18-23(24)25(28-26)29(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H

InChI Key

IXGRUGXBCCCDSK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C2=CC=CC=C2O1)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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